![molecular formula C20H18ClN3O4S B13360703 4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction.
Final coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfisoxazole: Another sulfonamide with similar structural features.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H18ClN3O4S |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
4-[[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-14(2)23-28-20(13)24-29(26,27)18-9-7-17(8-10-18)22-12-11-19(25)15-3-5-16(21)6-4-15/h3-12,22,24H,1-2H3/b12-11- |
InChI-Schlüssel |
DZJGMBJTBBUUQH-QXMHVHEDSA-N |
Isomerische SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


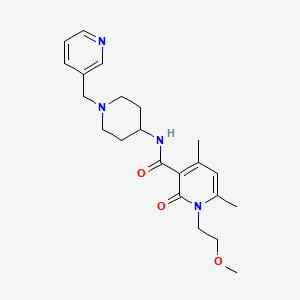
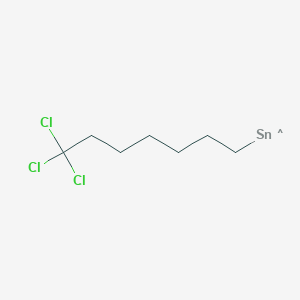
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)
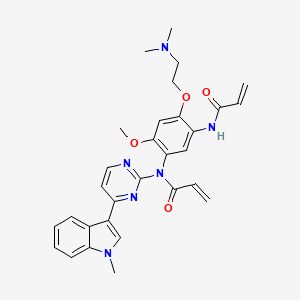
![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
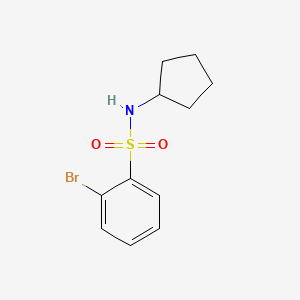

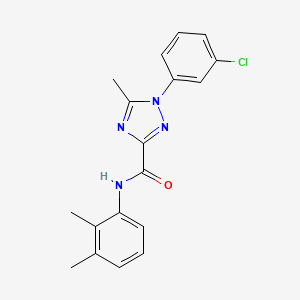

![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)
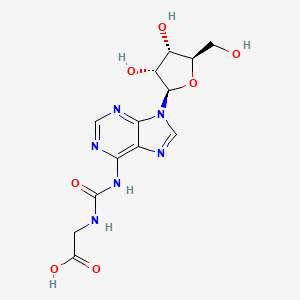
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360726.png)
